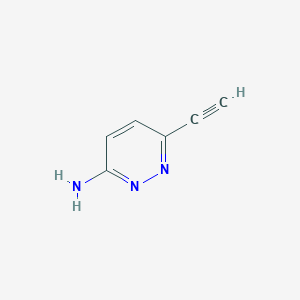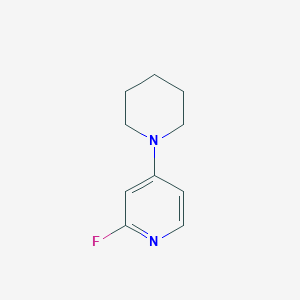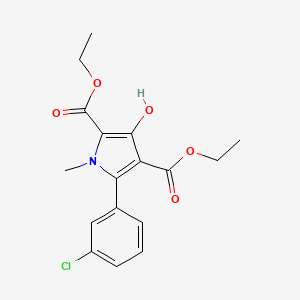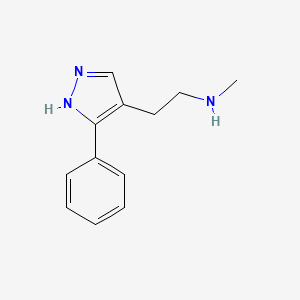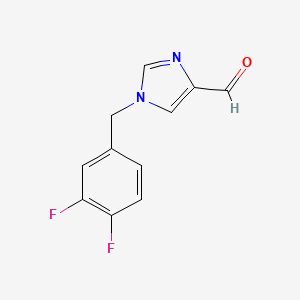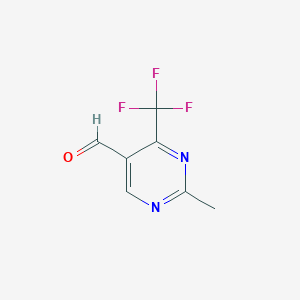
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1260783-89-8 . It has a molecular weight of 190.12 g/mol . The compound is a yellow liquid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI Code for “2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde” is1S/C7H5F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
Pyrimidines, including “2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde”, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Azines and Heterocyclic Compounds
- Researchers have explored the reactions involving derivatives similar to 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde for synthesizing condensed azines and various heterocyclic compounds. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with different reagents led to the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing the compound's utility in creating complex chemical structures with potential applications in medicinal chemistry and material science (Bakulina et al., 2014).
Structural Analysis and Framework Formation
- The structural analysis of derivatives shows that molecules of certain pyrimidine-5-carbaldehyde derivatives are linked by a combination of hydrogen bonds into a three-dimensional framework or into sheets, highlighting the compound's role in developing materials with unique structural properties. Such studies are crucial for understanding the molecular interactions and designing new materials with desired physical and chemical properties (Low et al., 2007).
Antimicrobial Activity and Biological Applications
- Pyrimidine derivatives, including those synthesized from 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde, have been examined for antimicrobial activities. These studies contribute to the discovery of new therapeutic agents. Synthesis methods and the antimicrobial efficacy of these compounds signify the compound's application in drug discovery and development (Rathod & Solanki, 2018).
Development of Chiral Discrimination Methods
- The compound has been used in the development of methods for chiral discrimination, a critical aspect of organic synthesis and pharmaceutical science. Asymmetric autocatalysis involving pyrimidine derivatives demonstrates the compound's potential in synthesizing enantiomerically enriched products, essential for creating drugs with specific biological activities (Soai & Sato, 2002).
Synthesis of Unique Base Pairs for Genetic Alphabet Expansion
- Research involving the synthesis of unique base pairs with structural analogs of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde explores its use in expanding the genetic alphabet. Such studies are foundational for the development of synthetic biology applications and advanced genetic engineering techniques (Mitsui et al., 2003).
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQBZKCRWRCOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)
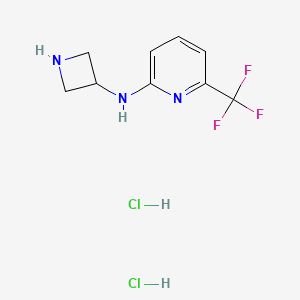
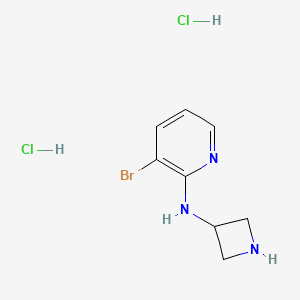
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
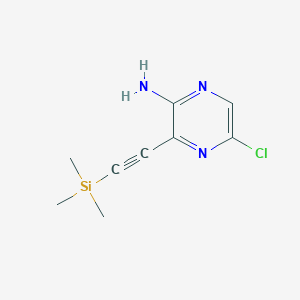
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)
